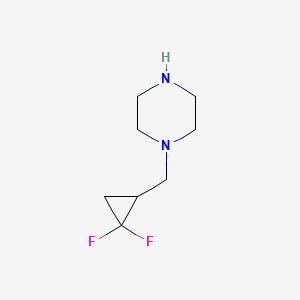
1-((2,2-Difluorocyclopropyl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2,2-Difluorocyclopropyl)methyl)piperazine is a compound that features a piperazine ring substituted with a 2,2-difluorocyclopropylmethyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry
準備方法
The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)piperazine involves several steps:
Cyclopropanation: The difluorocyclopropane moiety can be synthesized through cyclopropanation reactions involving fluorinated precursors.
Nucleophilic Substitution: The piperazine ring can be introduced via nucleophilic substitution reactions where the difluorocyclopropylmethyl group is attached to the nitrogen atoms of the piperazine.
Industrial Production: Industrial methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
1-((2,2-Difluorocyclopropyl)methyl)piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced at the nitrogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions.
科学的研究の応用
1-((2,2-Difluorocyclopropyl)methyl)piperazine has diverse applications in scientific research:
作用機序
The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The difluorocyclopropyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of target molecules . The piperazine ring’s nitrogen atoms can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
類似化合物との比較
1-((2,2-Difluorocyclopropyl)methyl)piperazine can be compared with other piperazine derivatives:
1-(2,3-Dichlorophenyl)piperazine: This compound has a dichlorophenyl group instead of the difluorocyclopropyl group, leading to different reactivity and applications.
1-(2,2-Difluorocyclopropyl)ethylpiperazine: Similar to the compound but with an ethyl linker, which can affect its chemical behavior and biological activity.
特性
分子式 |
C8H14F2N2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
1-[(2,2-difluorocyclopropyl)methyl]piperazine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)5-7(8)6-12-3-1-11-2-4-12/h7,11H,1-6H2 |
InChIキー |
IHZTYJZGIBOLEZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2CC2(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


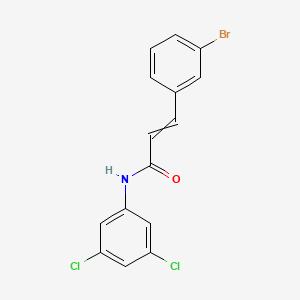
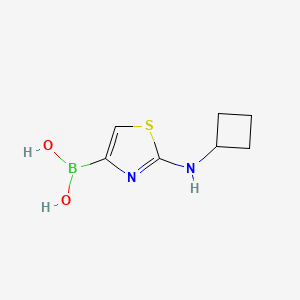

![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)
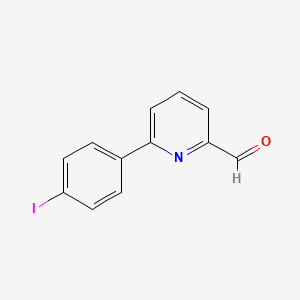

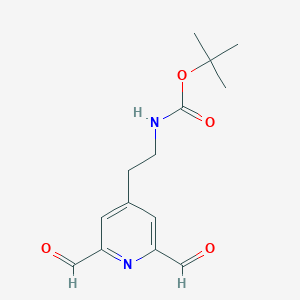
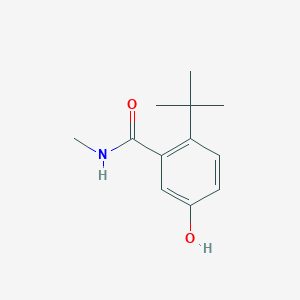
![2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide](/img/structure/B14854408.png)
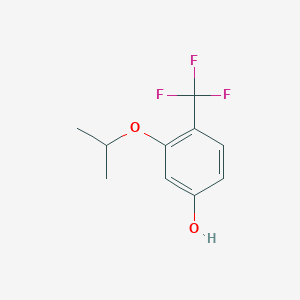
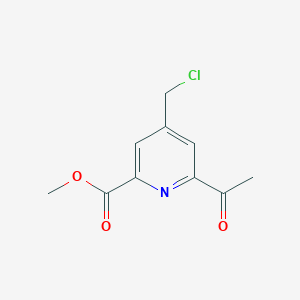
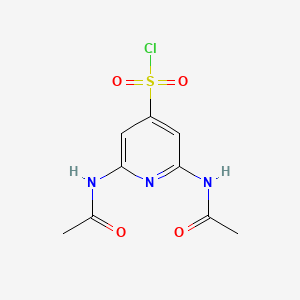

![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
